molecular formula C17H24N2O2 B2398618 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide CAS No. 1797083-06-7

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2398618
CAS No.: 1797083-06-7
M. Wt: 288.391
InChI Key: SGISHCJLYYALAT-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-methoxypyrrolidine.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Cyclopentanecarboxamide Moiety: This involves the reaction of cyclopentanecarboxylic acid with amines to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the substituent but often involve halogenating agents or nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide
  • N-(4-(3-chloropyrrolidin-1-yl)phenyl)cyclopentanecarboxamide
  • N-(4-(3-fluoropyrrolidin-1-yl)phenyl)cyclopentanecarboxamide

Uniqueness

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its hydroxyl, chloro, and fluoro analogs, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-16-10-11-19(12-16)15-8-6-14(7-9-15)18-17(20)13-4-2-3-5-13/h6-9,13,16H,2-5,10-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGISHCJLYYALAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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